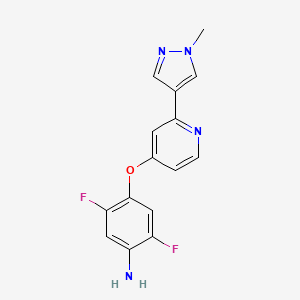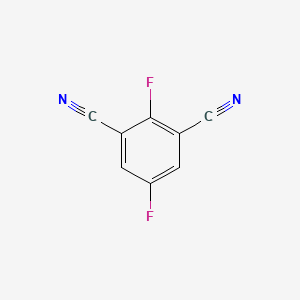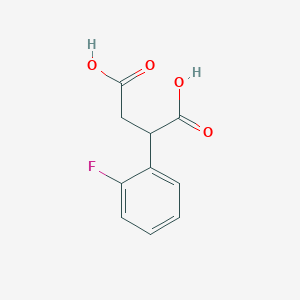
3-(4-Methylphenyl)picolinic acid
Vue d'ensemble
Description
3-(4-Methylphenyl)picolinic acid , also known by its IUPAC name 3-(4-methylphenyl)-2-pyridinecarboxylic acid , is a chemical compound with the molecular formula C₁₃H₁₁NO₂ . It belongs to the class of picolinic acid derivatives and exhibits interesting properties due to its aromatic ring and carboxylic acid functional group .
Molecular Structure Analysis
The optimized geometry of this compound can be obtained through quantum mechanical calculations. Density functional theory (DFT) calculations using the B3LYP functional with the 6-311++G(d,p) basis set provide insights into its molecular structure, bond lengths, and angles .
Applications De Recherche Scientifique
Antimicrobial Activities and DNA Interactions
Research by Ö. Tamer et al. (2018) on derivatives of picolinic acid, including 4-methoxy-pyridine-2-carboxylic acid (4-Mpic), highlighted their significant antibacterial and antifungal activities. These compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as against yeast strains. Additionally, the study delved into the DNA interactions of these molecules, finding that the interaction strength of 4-Mpic with DNA was higher compared to other derivatives, suggesting potential applications in targeting microbial infections at the molecular level (Ö. Tamer et al., 2018).
Catalysis and Oxidation Mechanisms
The oxidation of picolines, which are closely related to 3-(4-Methylphenyl)picolinic acid, was studied by K. Takehira et al. (2004) and T. Shishido et al. (2003, 2011). These studies focused on the catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines to produce valuable intermediates like picolinic acid and isonicotinic acid. The research outlined the oxidation mechanisms, including the Mars and van Krevelen mechanism, and the role of Bronsted acid sites in enhancing catalytic activity. Such findings have implications for the development of more efficient catalytic processes in industrial chemistry (K. Takehira et al., 2004) (T. Shishido et al., 2003).
Optoelectronic Properties
Fang-liang Xiao et al. (2009) synthesized an iridium complex containing a picolinic acid derivative, which exhibited improved optoelectronic properties in polymer light-emitting devices. This study provides a pathway to enhance the performance of iridium complexes in optoelectronic devices by modifying the ancillary ligand of picolinic acid with an 1,3,4-oxadiazole unit, indicating the potential of this compound derivatives in the development of advanced light-emitting materials (Fang-liang Xiao et al., 2009).
Propriétés
IUPAC Name |
3-(4-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)11-3-2-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBSKTFICDSWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092103.png)
![(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092117.png)
![(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092124.png)
![(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B3092132.png)

![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)


![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)
![2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane](/img/structure/B3092170.png)



![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)